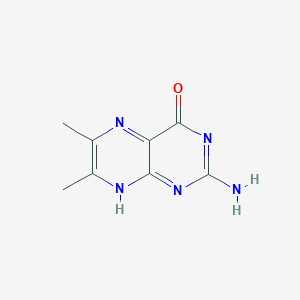

2-Amino-6,7-dimethylpteridin-4-ol

Vue d'ensemble

Description

La 6,7-Diméthylptérine est un composé hétérocyclique appartenant à la famille des ptéridines. Elle a la formule moléculaire C8H9N5O et un poids moléculaire de 191,19 g/mol . Ce composé est caractérisé par la présence de deux groupes méthyles aux positions 6 et 7 sur le cycle ptérine. Les ptérines, y compris la 6,7-Diméthylptérine, jouent un rôle important dans divers processus biologiques et se trouvent dans une large gamme d’organismes .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La 6,7-Diméthylptérine peut être synthétisée par plusieurs méthodes. Une voie de synthèse courante implique la réaction de la 2,4,5-triamino-6-hydroxypyrimidine avec l’acétone en présence d’un catalyseur acide. La réaction se déroule par des étapes de cyclisation et de méthylation pour produire la 6,7-Diméthylptérine .

Méthodes de production industrielle : La production industrielle de 6,7-Diméthylptérine implique généralement une synthèse à grande échelle utilisant des conditions de réaction optimisées pour assurer un rendement élevé et une pureté élevée. Le processus peut inclure des étapes de purification telles que la recristallisation ou la chromatographie pour obtenir le produit souhaité .

Analyse Des Réactions Chimiques

Types de réactions : La 6,7-Diméthylptérine subit diverses réactions chimiques, y compris des réactions d’oxydation, de réduction et de substitution.

Réactifs et conditions courants :

Principaux produits formés : Les principaux produits formés à partir de ces réactions comprennent la 6,7-diméthylptérine-4-one, la 6,7-diméthyl-7,8-dihydropterine et divers dérivés substitués .

4. Applications dans la recherche scientifique

La 6,7-Diméthylptérine a une large gamme d’applications dans la recherche scientifique :

Applications De Recherche Scientifique

6,7-Dimethylpterin has a wide range of applications in scientific research:

Mécanisme D'action

Le mécanisme d’action de la 6,7-Diméthylptérine implique son interaction avec diverses cibles moléculaires et voies. Elle peut agir comme un cofacteur ou un inhibiteur dans les réactions enzymatiques, influençant les voies métaboliques. Par exemple, elle peut inhiber la dihydropteridine réductase, une enzyme impliquée dans la régénération de la tétrahydrobioptérine, un cofacteur pour les hydroxylases des acides aminés aromatiques . Cette inhibition peut affecter la synthèse de neurotransmetteurs tels que la dopamine et la sérotonine .

Composés similaires :

6-Méthylptérine : Similaire en structure mais avec un seul groupe méthyle en position 6.

7-Méthylptérine : Similaire en structure mais avec un seul groupe méthyle en position 7.

Ptérine : Le composé parent sans aucun groupe méthyle.

Unicité : La 6,7-Diméthylptérine est unique en raison de la présence de deux groupes méthyles, qui peuvent influencer sa réactivité chimique et son activité biologique. La double méthylation peut améliorer sa stabilité et modifier son interaction avec les enzymes et autres biomolécules par rapport à ses homologues monométhylés .

Comparaison Avec Des Composés Similaires

6-Methylpterin: Similar in structure but with only one methyl group at the 6 position.

7-Methylpterin: Similar in structure but with only one methyl group at the 7 position.

Uniqueness: 6,7-Dimethylpterin is unique due to the presence of two methyl groups, which can influence its chemical reactivity and biological activity. The dual methylation can enhance its stability and alter its interaction with enzymes and other biomolecules compared to its mono-methylated counterparts .

Activité Biologique

2-Amino-6,7-dimethylpteridin-4-ol (ADMP) is a pteridine derivative with significant biological activities, making it a subject of interest in pharmacology and medicinal chemistry. This compound is characterized by its unique structure, which includes an amino group at the 2-position, a hydroxyl group at the 4-position, and two methyl groups at the 6 and 7 positions. Its molecular formula is C8H11N5O2, with a molecular weight of approximately 209.21 g/mol. This article explores the biological activities of ADMP, including its pharmacological potential, mechanisms of action, and comparisons with similar compounds.

ADMP's structure influences its chemical reactivity and biological activity. The presence of functional groups allows it to participate in various biochemical processes:

- Amino Group : Engages in nucleophilic substitution reactions.

- Hydroxyl Group : Can undergo dehydration or esterification reactions.

- Methyl Groups : Contribute to hydrophobic interactions and may enhance binding affinity to biological targets.

Antimicrobial Properties

Research indicates that pteridine derivatives, including ADMP, exhibit antimicrobial properties. These compounds can inhibit bacterial growth and may be effective against various pathogens. Studies have shown that modifications in the pteridine structure can enhance their antimicrobial activity.

Anticancer Activity

ADMP has been investigated for its potential anticancer properties. Some derivatives of pteridine compounds have demonstrated cytotoxic effects against cancer cell lines, suggesting that ADMP may also possess similar activities. For instance, structural analogs have shown significant inhibition of cell proliferation in breast cancer models.

Modulation of Nitric Oxide Production

ADMP plays a role in modulating nitric oxide (NO) production in immune cells. Nitric oxide is crucial for various physiological processes, including vasodilation and immune response modulation. Research indicates that ADMP may influence the activity of enzymes involved in NO synthesis, thereby affecting inflammatory responses.

The mechanisms through which ADMP exerts its biological effects are still under investigation. However, several potential pathways have been identified:

- Enzyme Interaction : ADMP may interact with enzymes involved in metabolic pathways related to inflammation and cancer progression.

- Receptor Binding : The compound could bind to specific receptors, influencing cellular signaling pathways.

- Oxidative Stress Modulation : By modulating oxidative stress levels, ADMP may protect cells from damage or enhance therapeutic efficacy against cancer cells.

Comparative Analysis with Similar Compounds

To understand the uniqueness of ADMP in terms of biological activity, a comparison with structurally similar compounds is essential.

| Compound Name | Structure Features | Notable Activities |

|---|---|---|

| 2-Amino-4-hydroxypteridine | Hydroxyl at 4-position; no methyl groups | Potentially lower biological activity |

| 6-Methylpteridin-4(3H)-one | Methyl at 6-position; keto group | Antimicrobial properties |

| 2-Amino-4(3H)-pteridinone | Amino at 2-position; keto group | Anticancer activity |

| 7-Hydroxymethylpteridin-4(3H)-one | Hydroxymethyl at 7-position; keto group | Modulates nitric oxide production |

The distinct arrangement of functional groups in ADMP contributes to its unique biological activities compared to these similar compounds.

Case Studies

-

Cytotoxicity Against Cancer Cell Lines :

In a study evaluating various pteridine derivatives, ADMP was tested against breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that while some derivatives showed higher potency than standard chemotherapeutics like Doxorubicin, ADMP demonstrated moderate cytotoxic effects, warranting further investigation into its structural modifications for enhanced efficacy. -

Nitric Oxide Production Modulation :

A study explored how ADMP affects NO production in macrophages. Results indicated that treatment with ADMP led to increased NO levels, suggesting a potential role in enhancing immune responses during infections or inflammatory conditions.

Propriétés

IUPAC Name |

2-amino-6,7-dimethyl-3H-pteridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N5O/c1-3-4(2)11-6-5(10-3)7(14)13-8(9)12-6/h1-2H3,(H3,9,11,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKWZUPPXTCQQJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C2C(=N1)C(=O)NC(=N2)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10209986 | |

| Record name | 2-Amino-6,7-dimethylpteridin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10209986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

611-55-2 | |

| Record name | 6,7-Dimethylpterin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=611-55-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6,7-Dimethylpterin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000611552 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6,7-Dimethylpterin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31671 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Amino-6,7-dimethylpteridin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10209986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-6,7-dimethylpteridin-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.338 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6,7-DIMETHYLPTERIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MU3OYY5QRP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 2-amino-6,7-dimethyl-4-hydroxypteridine in the context of DNA interactions?

A1: 2-Amino-6,7-dimethyl-4-hydroxypteridine demonstrates selective binding to guanine bases (G) opposite abasic (AP) sites in DNA duplexes. [, ] This selectivity is attributed to its enhanced binding affinity compared to its non-methylated counterpart, 2-amino-4-hydroxypteridine (pterin). [, ] This property makes it a potential candidate for applications in DNA probing and analysis techniques.

Q2: How does the methylation of pteridine derivatives influence their binding affinity and selectivity for nucleobases?

A2: Studies show that methylation significantly impacts the binding properties of pteridine derivatives. For instance, 2-amino-6,7-dimethyl-4-hydroxypteridine exhibits enhanced binding affinity for guanine compared to its non-methylated form. [, ] Similarly, 6,7-dimethylpteridine-2,4(1H,3H)-dione (diMe lumazine) shows increased binding affinity for adenine compared to its parent compound, lumazine. [] These observations suggest that methylation can contribute to stronger interactions with specific nucleobases, likely through enhanced hydrophobic interactions and altered stacking capabilities within the DNA groove.

Q3: Can 2-amino-6,7-dimethyl-4-hydroxypteridine be utilized for practical applications in genetic analysis?

A3: Research suggests that 2-amino-6,7-dimethyl-4-hydroxypteridine, due to its selective binding to guanine opposite AP sites, holds potential for applications in single nucleotide polymorphism (SNP) genotyping. [] When combined with a blue fluorescent ligand, this compound successfully enabled simultaneous G>T genotyping in PCR-amplified products. [] This highlights its potential utility in developing efficient and sensitive genetic analysis tools.

Q4: What is the role of 2-amino-6,7-dimethyl-4-hydroxypteridine in the biosynthesis of riboflavin?

A4: Research indicates that a precursor of 2-amino-6,7-dimethyl-4-hydroxypteridine, specifically 6-hydroxy-2,4,5-triaminopyrimidine, is produced and excreted by rib7 mutants of Saccharomyces cerevisiae. [] This compound is believed to be an intermediate in the riboflavin biosynthesis pathway. The conversion of 6-hydroxy-2,4,5-triaminopyrimidine to 2-amino-6,7-dimethyl-4-hydroxypteridine through reaction with diacetyl provides insights into the possible biosynthetic route of riboflavin in this organism. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.